Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester

説明

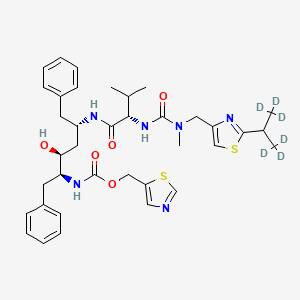

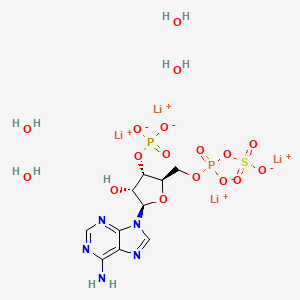

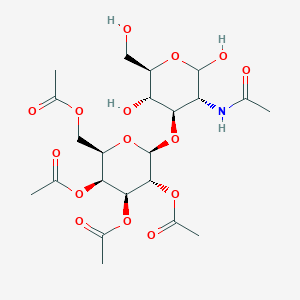

Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (STTM) is a novel sugar derivative that has recently been developed for use in scientific research. STTM is a derivative of sucrose, a naturally occurring monosaccharide, which has been modified to create a more stable, easier to handle, and more versatile compound. STTM is used in a variety of biochemical and physiological research applications, including the study of metabolism, cellular respiration, and drug development.

科学的研究の応用

Enzymatic Synthesis of Sucrose-Containing Polymers

Researchers have successfully synthesized sucrose-containing linear polyesters in nearly anhydrous organic media. This enzymatic process yields polymers with molecular weights indicating the production of molecules containing over 30 sucrose units. These polymers demonstrate high solubility in water and polar organic solvents, making them potentially useful for applications such as water-absorbent biodegradable plastics, water-treatment chemicals, and components of drug delivery systems (Patil, D., Rethwisch, D., & Dordick, J., 1991).

Regioselective Acylation of Sucrose

Another study reported a procedure for the regioselective acylation of a secondary hydroxyl of sucrose, leading to the efficient synthesis of sucrose-4′-acetate. This process has potential applications in enhancing the functionalities of sucrose esters in food, pharmaceutical, and cosmetic industries (Li, G., Cai, Y., Hao, Z., & Liao, X., 2011).

Microwave-Assisted Selective Derivatization

The development of mild and economic protocols for the selective derivatization of sucrose under microwave irradiation has been explored. These protocols facilitate the selective formation of monounsaturated esters at the 6-position of sucrose, offering improved selectivity and time efficiency compared to conventional methods. Such advancements could lead to more efficient production of sucrose-based esters for various industrial applications (Barros, M. T., Petrova, K. T., Correia-da-Silva, P., & Potewar, T. M., 2011).

Sucrose Esters as Biodegradable Surfactants

Sucrose esters, due to their biodegradable nature, find extensive use as surfactants across industries such as pharmaceuticals, food processing, and detergents. A review highlights the behavior of sucrose esters in microemulsions, suggesting potential for these substances in enhancing the efficiency and environmental friendliness of various products (Garti, N., Clement, V., Leser, M. E., Aserin, A., & Fanun, M., 1999).

作用機序

Action Environment

Environmental factors matter:

: Polat, T., & Linhardt, R. J. (2001). Syntheses and applications of sucrose-based esters. Journal of Surfactants and Detergents, 4(4), 415–421. Link : Santa Cruz Biotechnology. Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link : Veeprho. Product details for Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester. Link

生化学分析

Biochemical Properties

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases. These interactions often involve the esterification of the carboxylate groups, which can influence the enzyme’s activity and stability. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can bind to specific proteins, altering their conformation and function .

Cellular Effects

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. Furthermore, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can impact cellular energy production by altering the activity of enzymes in the glycolytic pathway .

Molecular Mechanism

The molecular mechanism of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it may inhibit glycosidases by binding to their active sites, preventing substrate access. Conversely, it can activate glycosyltransferases by stabilizing their active conformations. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects. Understanding these dosage effects is essential for determining the safe and effective use of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester in experimental settings .

Metabolic Pathways

Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester may impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

Within cells and tissues, Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can influence its activity and function, as it may accumulate in specific regions where it exerts its biochemical effects .

特性

IUPAC Name |

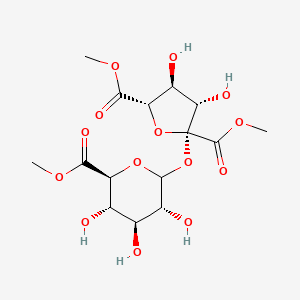

dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNUCPKHMXLNIK-ISVXLRAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858412 | |

| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289711-92-8 | |

| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

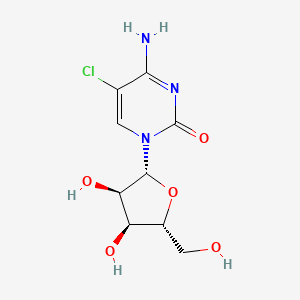

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

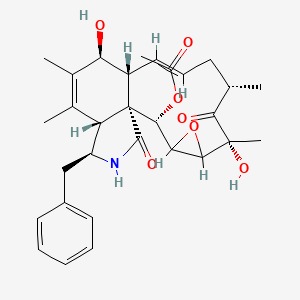

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)